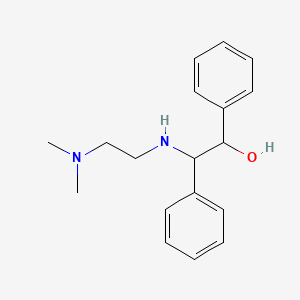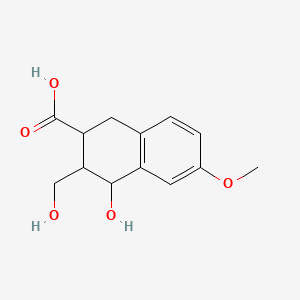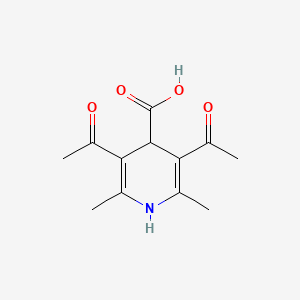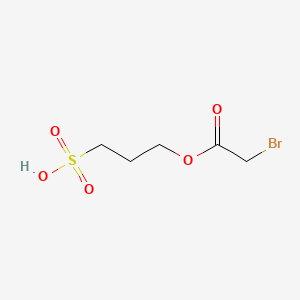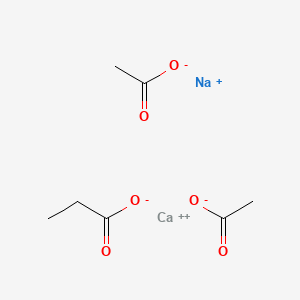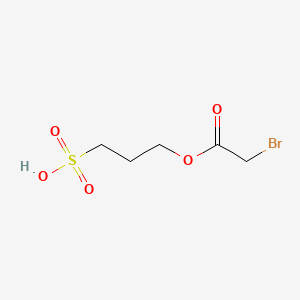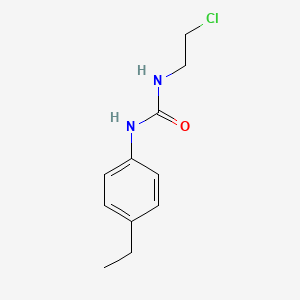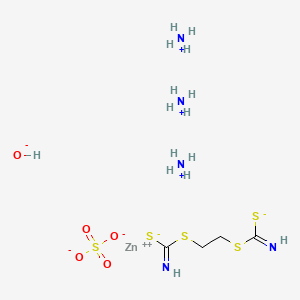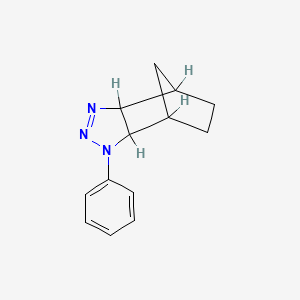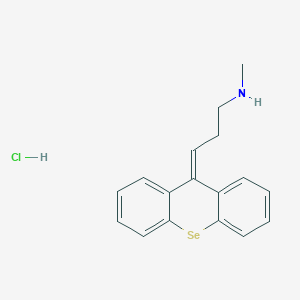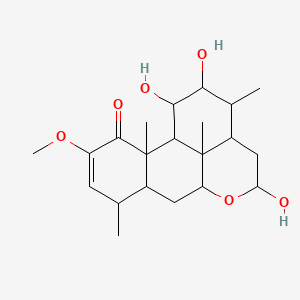
Nigakihemiacetal C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nigakihemiacetal C is a quassinoid compound with the molecular formula C21H32O6. It is a naturally occurring compound found in certain plant species and is known for its complex structure, which includes multiple hydroxyl groups, methoxy groups, and a ketone group. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nigakihemiacetal C involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it involves large-scale organic synthesis techniques, including the use of continuous flow reactors and advanced purification methods to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Nigakihemiacetal C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
Nigakihemiacetal C has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential as an antifeedant, which prevents pests from feeding on plants.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of natural pesticides and other agrochemical products.
Mechanism of Action
The mechanism of action of Nigakihemiacetal C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antifeedant properties are thought to result from its ability to interfere with the feeding behavior of pests by affecting their taste receptors .
Comparison with Similar Compounds
Similar Compounds
Nigakihemiacetal A: Another quassinoid with a similar structure but different functional groups.
Neoquassin: A related compound with similar biological activities but a different molecular structure.
Uniqueness
Nigakihemiacetal C is unique due to its specific combination of hydroxyl, methoxy, and ketone groups, which confer distinct chemical and biological properties. Its complex structure makes it a valuable compound for studying intricate organic reactions and developing new therapeutic agents .
Properties
CAS No. |
30760-22-6 |
|---|---|
Molecular Formula |
C21H32O6 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
11,15,16-trihydroxy-4-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-3-one |
InChI |
InChI=1S/C21H32O6/c1-9-6-13(26-5)19(25)21(4)11(9)7-14-20(3)12(8-15(22)27-14)10(2)16(23)17(24)18(20)21/h6,9-12,14-18,22-24H,7-8H2,1-5H3 |
InChI Key |
XUBQJRDNLZNZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(O3)O)C)O)O)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


